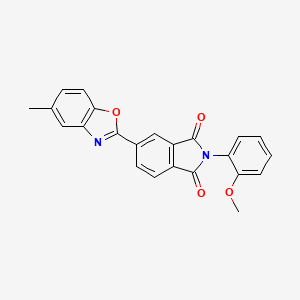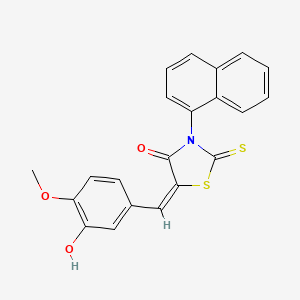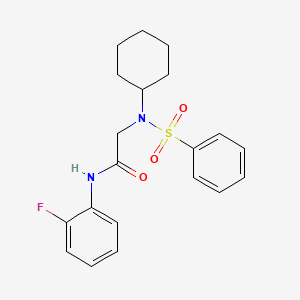
2-(2-METHOXYPHENYL)-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-(2-Methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique structure combining methoxyphenyl, benzoxazolyl, and isoindole-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Ring: Starting with 2-aminophenol and an appropriate aldehyde or ketone, the benzoxazole ring is formed through a condensation reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Cyclization to Form Isoindole-Dione: The final step involves cyclization of the intermediate compounds to form the isoindole-dione structure. This can be achieved through a reaction with phthalic anhydride under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure can be modified to enhance its efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazole moiety.
5-Methyl-1,3-benzoxazol-2-yl derivatives: Lacks the methoxyphenyl and isoindole-dione moieties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-13-7-10-19-17(11-13)24-21(29-19)14-8-9-15-16(12-14)23(27)25(22(15)26)18-5-3-4-6-20(18)28-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKUDRWJDHLEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B3684604.png)

![(5Z)-1-cyclohexyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3684614.png)
![2-(benzyloxy)-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B3684621.png)
![Biphenyl-4-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B3684639.png)
![N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3684647.png)
![(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3684653.png)

![(5E)-5-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3684684.png)
![3,5-bis[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B3684686.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B3684692.png)

![N-[(3,5-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3684704.png)
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE](/img/structure/B3684712.png)
